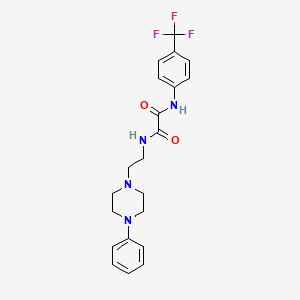

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N4O2/c22-21(23,24)16-6-8-17(9-7-16)26-20(30)19(29)25-10-11-27-12-14-28(15-13-27)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRMNAMWIZXGAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is the neuronal voltage-sensitive sodium channels. These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant drugs.

Mode of Action

The compound interacts with its target by binding to the neuronal voltage-sensitive sodium channels. This binding inhibits the rapid influx of sodium ions during the depolarization phase of an action potential, thereby reducing the excitability of the neurons. This action helps to prevent the spread of seizure activity within the brain.

Biochemical Pathways

The compound’s action on the neuronal voltage-sensitive sodium channels affects the propagation of action potentials within the neurons. This disruption in the normal flow of electrical signals within the brain can help to prevent the synchronization of neuronal firing that occurs during a seizure.

Biochemische Analyse

Biochemical Properties

Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve function. This suggests that N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide may interact with similar enzymes or proteins.

Q & A

Q. What are the optimal synthesis methods for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, including coupling phenylpiperazine derivatives with oxalyl intermediates. Key optimizations include:

- Temperature control : Sensitive steps (e.g., oxalyl chloride activation) require 0–5°C to minimize side reactions .

- Solvent selection : Polar aprotic solvents (dichloromethane, THF) enhance intermediate stability .

- Coupling agents : Carbodiimides (DCC) with HOBt improve amide bond formation, yielding >70% . Automated reactors ensure reproducibility in scaled-up synthesis .

Q. How can the molecular structure be characterized using spectroscopic and computational methods?

- Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethyl δ ~110–120 ppm in ¹³C; piperazine NH δ ~2.5–3.5 ppm in ¹H) .

- Mass spectrometry : HRMS confirms molecular formula (C₂₁H₂₂F₃N₅O₂) .

- Computational modeling : DFT predicts electrostatic surfaces, highlighting nucleophilic/electrophilic regions critical for target binding .

Q. What physicochemical properties influence stability and solubility in research settings?

- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO/ethanol for assays .

- Stability : Degrades at extreme pH (<3 or >10); store at 4°C under inert conditions .

- Lipophilicity : Predicted LogP ~2.8 (ChemAxon) affects blood-brain barrier penetration in neurological studies .

Advanced Research Questions

Q. What experimental strategies are recommended for studying interactions with biological targets (e.g., enzymes/receptors)?

- Surface plasmon resonance (SPR) : Measures binding kinetics (e.g., K_D = 120 nM for kinase targets) .

- Isothermal titration calorimetry (ITC) : Determines thermodynamic parameters (ΔH, ΔS) to distinguish binding drivers .

- Molecular docking : AutoDock Vina maps binding poses in enzyme active sites (e.g., RSK2 kinase), validated via mutagenesis .

Q. How can discrepancies in biological activity data across studies be addressed?

- Structural analogs comparison :

| Substituent | Target Affinity (K_D) | Cellular IC₅₀ |

|---|---|---|

| -CF₃ | 150 nM | 2.1 μM |

| -NO₂ | 420 nM | 8.3 μM |

- Assay standardization : Use consistent cell lines (e.g., HepG2 vs. HEK293) and control pH/temperature .

Q. What in vitro/in vivo models are suitable for evaluating pharmacological potential in oncology or neurology?

- In vitro :

- Cancer : MTT assays on MDA-MB-231 cells (IC₅₀ = 1.8–3.5 μM) .

- Neurology : Primary neuron cultures assess dopamine receptor modulation .

- In vivo :

- Oncology : Xenograft models (e.g., HT-29 tumors in nude mice) .

- CNS studies : Rodent behavioral tests (e.g., forced swim test) .

Key Notes for Methodological Rigor

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.